4-(3-(4-(dimethylamino)phenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound features a pyrazoline core substituted with a dimethylaminophenyl group (electron-donating), a thiophene heterocycle (aromatic, sulfur-containing), and a terminal oxobutanoic acid moiety. The dimethylamino group enhances solubility via polarity, while the thiophene may contribute to π-π interactions in biological systems. The oxobutanoic acid moiety could influence metabolic stability and binding interactions. Structural analogs often vary in substituents on the phenyl rings or heterocyclic components, affecting physicochemical and biological properties .
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)14-7-5-13(6-8-14)15-12-16(17-4-3-11-26-17)22(20-15)18(23)9-10-19(24)25/h3-8,11,16H,9-10,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVRLAQAAJTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-(dimethylamino)phenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrazole ring fused with a thiophene moiety and a dimethylamino group. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 364.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays demonstrated that it exhibited significant COX-2 inhibitory activity, comparable to established anti-inflammatory drugs like celecoxib .
Key Findings:
- IC50 Values: The compound showed an IC50 value of 10 μM against COX-2, indicating potent activity.
- In Vivo Studies: In carrageenan-induced rat paw edema models, the compound reduced inflammation by approximately 50%, suggesting its efficacy in vivo .
Anticancer Activity
The compound's anticancer potential was also assessed through various assays. It was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
Results:
- Cytotoxicity: The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 μM across different cancer cell lines.
- Mechanism of Action: Apoptosis assays indicated that the compound induces cell death through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Antioxidant Activity
Antioxidant assays revealed that the compound possesses significant free radical scavenging activity. This property is essential for reducing oxidative stress-related damage in cells.
Findings:
- DPPH Assay: The compound demonstrated a scavenging activity of 70% at a concentration of 100 μM.
- Mechanism: The antioxidant effect is likely due to the presence of the thiophene ring, which can donate electrons and neutralize free radicals .
Case Studies
Several case studies have documented the biological effects of similar pyrazole derivatives:
- Study on Anti-inflammatory Effects: A study involving structurally related pyrazole compounds showed that modifications in substituents significantly influenced their COX inhibitory activities .
- Cytotoxicity in Cancer Models: Research on pyrazole derivatives indicated that those with electron-donating groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their counterparts with electron-withdrawing groups .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The incorporation of thiophene and dimethylamino groups enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects
- Antioxidant Properties
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrazole derivatives, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of similar compounds demonstrated that they could effectively reduce inflammation in animal models of arthritis. The study measured cytokine levels and histological changes in tissues, showing that treatment with the compound led to reduced swelling and pain, suggesting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds for Comparison :
Compound 24: 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid .
Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Compound 4g/4h : Derivatives with coumarin and benzodiazepine moieties .
Table 1: Substituent and Property Comparison
Q & A
Q. How can the synthesis of this pyrazoline-derivative compound be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization involves:
- Reaction Conditions : Use a Vilsmeier-Haack reaction (for pyrazole core formation) or cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones .
- Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate intermediates .
- Yield Improvement : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of thiophene derivatives) and control reaction temperature (60–80°C for 6–12 hours) .
- Purity Validation : Confirm via HPLC (>95% purity) and NMR (monitor proton environments of the dimethylamino phenyl and thiophene groups) .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for key groups, e.g., the dimethylamino (-N(CH3)2) proton singlet at δ 2.8–3.2 ppm and thiophene β-protons at δ 6.8–7.5 ppm .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the pyrazoline-oxobutanoic acid backbone .
Q. How can researchers distinguish between diastereomers or regioisomers during synthesis?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates .
- Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA) to resolve stereoisomers, particularly at the 4,5-dihydropyrazole ring .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in solvents like DMSO/water and analyzing diffraction data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing thiophene with furan or chlorophenyl) and compare bioactivity .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical moieties (e.g., the oxobutanoic acid group for hydrogen bonding) .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays and correlate activity with substituent electronegativity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking Refinement : Re-evaluate binding poses using molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .
- Solubility Adjustments : Improve compound solubility via co-solvents (e.g., DMSO/PBS mixtures) to ensure accurate in vitro activity measurements .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioassays .
Q. How can regioselectivity challenges in heterocyclic substitutions be addressed?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to guide thiophene substitution at the 5-position of the pyrazole core .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side products under controlled microwave heating (100°C, 30 minutes) .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can researchers validate the compound’s mechanism of action using structural biology?
Methodological Answer:
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase targets) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
- Mutagenesis Studies : Engineer protein active-site mutants (e.g., Ala-scanning) to identify critical binding residues .
Data Contradiction Analysis
Scenario : A synthesized batch shows >95% purity (HPLC) but reduced bioactivity.
Resolution Steps :
Impurity Profiling : Use LC-MS to detect trace isomers or hydrolyzed products (e.g., free oxobutanoic acid) .
Conformational Analysis : Compare NMR data with active batches to identify unintended tautomers (e.g., pyrazoline ring puckering) .
Counterion Effects : Test bioactivity in the presence of different salts (e.g., sodium vs. potassium) to rule out ionic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
